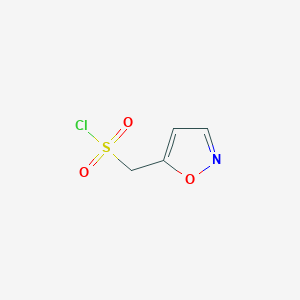
1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2413885-51-3 . It has a molecular weight of 153.63 . The IUPAC name for this compound is 1-(2-fluoroethyl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride” is 1S/C6H12FN.ClH/c7-5-4-6(8)2-1-3-6;/h1-5,8H2;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Polysubstituted Aminocyclobutanes
Amine-substituted cyclobutanes are pivotal in the realm of biologically active compounds due to their intricate structures featuring multiple substituents and stereocenters. Research demonstrates the diastereo- and enantioselective synthesis of aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes, emphasizing the higher reactivity and unique regioselectivity of these compounds. This methodological advancement is crucial for synthesizing polysubstituted aminocyclobutanes with high precision, contributing significantly to medicinal chemistry and drug design (Feng, Hao, Liu, & Buchwald, 2019).
Fluorinated Amino Acid Synthesis for PET Imaging
Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) represents a novel approach in positron emission tomography (PET) imaging, serving as a tumor-avid amino acid. The synthesis of [18F]FACBC showcases the application of 1-(2-Fluoroethyl)cyclobutan-1-amine derivatives in developing imaging agents for cancer diagnosis, highlighting the compound's potential in enhancing the specificity and efficacy of PET scans (Shoup & Goodman, 1999).
Development of Tetrahydropyranyl Amines
The exploration into [4 + 2]-annulations between aminocyclobutanes and aldehydes has led to the synthesis of tetrahydropyranyl amines. This reaction framework opens new avenues for creating nucleoside analogues, which are integral to drug discovery, particularly in the development of antiviral and anticancer therapeutics. The methodology employed here underlines the versatility of 1-(2-Fluoroethyl)cyclobutan-1-amine derivatives in constructing complex organic structures with potential biological activities (Perrotta, Racine, Vuilleumier, de Nanteuil, & Waser, 2015).
Advancements in Organic Synthesis
Research into the ring-opening and ring-expansion fluorination of cyclopropanemethanols has provided insights into the synthesis of homoallylic fluorides and fluorocyclobutanes. This study highlights the strategic use of 1-(2-Fluoroethyl)cyclobutan-1-amine derivatives in achieving highly stereoselective fluorination reactions, pivotal for developing new materials and pharmaceuticals with enhanced properties (Kanemoto, Shimizu, & Yoshioka, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-fluoroethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-4-6(8)2-1-3-6;/h1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYPAYZEGWRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)cyclobutan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



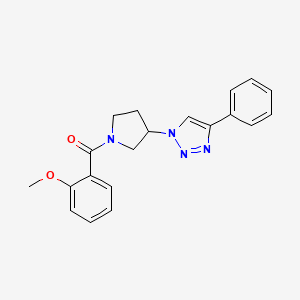
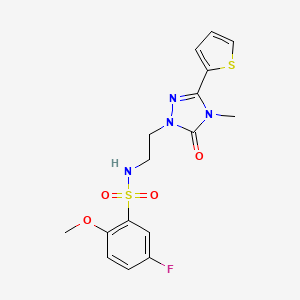
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)
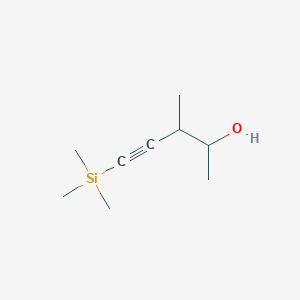
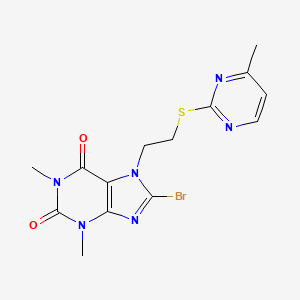
![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)
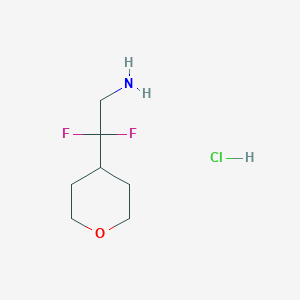
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)
![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)

